molecular formula C15H14ClN3O2S B2362129 2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797721-21-1

2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2362129
CAS No.: 1797721-21-1
M. Wt: 335.81
InChI Key: FXGARWSWQQXHLF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. It is built on a 5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one scaffold , a recognized heterocyclic system. The molecule features a 2-chlorophenylacetamide group linked to the 2-position of this fused bicyclic structure, which combines a partially saturated azepine ring with a thiazole ring. Compounds based on the tetrahydro-thiazolo-azepine core have been investigated for a range of biological activities. Research on structurally similar molecules, particularly those incorporating substituted phenyl groups, has indicated potential for central nervous system (CNS) activity . Patents for related compounds detail properties such as sedative and antitussive (cough-suppressing) effects . This suggests that this compound may serve as a valuable chemical tool or precursor in pharmacological studies and the development of new therapeutic agents. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-10-5-2-1-4-9(10)8-12(20)19-15-18-11-6-3-7-17-14(21)13(11)22-15/h1-2,4-5H,3,6-8H2,(H,17,21)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGARWSWQQXHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2}. It features a thiazoloazepine core which is known for its diverse biological activities. The presence of the chlorophenyl group may enhance its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiazoloazepine compounds exhibit significant anticancer properties . In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

  • Case Study : A study published in Journal of Medicinal Chemistry reported that related compounds showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound under review may exhibit similar efficacy based on structural analogies .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity . In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods indicated that it possesses moderate antioxidant capabilities. This activity is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.

Assay TypeIC50 Value (µM)Reference
DPPH25
FRAP30

Anti-inflammatory Activity

In addition to its anticancer and antioxidant activities, this compound exhibits anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism likely involves the suppression of NF-kB signaling pathways.

  • Research Finding : A study found that similar thiazoloazepine derivatives reduced TNF-alpha levels significantly in a dose-dependent manner .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Substituents on the thiazole ring and variations in the acetamide moiety have been explored to enhance potency and selectivity against specific targets.

ModificationEffect on Activity
Chlorine SubstitutionIncreased anticancer activity
Acetamide VariationEnhanced anti-inflammatory effects

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to 2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains. For instance:

  • Case Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, improving its penetration through bacterial membranes .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways.

  • Research Findings : In vitro studies demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. Mechanistic studies revealed that they induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities.

  • Synthetic Pathway :
    • Starting materials include 2-chlorobenzaldehyde and thiazolidine derivatives.
    • The compound is synthesized through a series of condensation and cyclization reactions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or the acetamide group can significantly influence biological activity.

  • Key Observations :
    • Substituents on the phenyl ring can enhance or reduce biological activity.
    • The presence of electron-withdrawing groups increases potency against certain targets .

Toxicity and Safety Profile

Evaluating the toxicity of this compound is essential for its development as a therapeutic agent. Studies have indicated that while some derivatives exhibit high biological activity, they may also show cytotoxic effects at higher concentrations.

  • Safety Assessments : Toxicological evaluations in animal models are necessary to determine safe dosage levels and potential side effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Notable Features
Target Compound (293763-26-5) Thiazolo[5,4-c]azepin-4-one 2-Chlorophenyl, acetamide Bicyclic system with azepinone ring
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 2-Chlorophenyl, mercapto group, acetamide Thiadiazole core with free -SH group
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (75% yield) Benzothiazole 2-Chlorophenyl, trifluoromethyl Enhanced lipophilicity from CF₃ group
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl, acetamide Dichloro substitution influences steric bulk
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Benzimidazole-thiadiazole 4-Chlorophenyl, methylbenzimidazole thioether Dual heterocyclic system

Key Observations :

  • The thiazoloazepinone core in the target compound is unique among analogs, offering conformational constraints absent in monocyclic systems (e.g., thiadiazole or benzothiazole).
  • Chlorophenyl positioning (2- vs.
  • Trifluoromethyl groups (e.g., in ) increase metabolic stability and membrane permeability compared to non-halogenated analogs.

Key Observations :

  • Traditional reflux methods (e.g., ) often achieve higher yields (85%) compared to microwave-assisted synthesis (75% in ), though the latter reduces reaction time.
  • Use of coupling agents like EDC·HCl (in ) facilitates amide bond formation under mild conditions, avoiding high temperatures.

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Data (¹H NMR) Reference
Target Compound Not reported Likely ~1700 N/A
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 212–216 1708 δ 3.86 (-CH₂CO-), 10.15 (NH)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 K (186–188°C) Not reported δ 3.98 (CH₂CO), 7.26–7.58 (Ar-H)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Not reported Not reported Not available

Key Observations :

  • Melting points correlate with molecular symmetry and intermolecular forces; the thiadiazole derivative exhibits a higher melting point (212–216°C) than the dichlorophenyl-thiazole analog (186–188°C), likely due to stronger hydrogen bonding.
  • IR stretches for acetamide C=O groups are consistent across analogs (~1700–1710 cm⁻¹), confirming similar electronic environments .

Preparation Methods

Cyclization of Thiourea Derivatives

A common approach involves the reaction of thioureas with α-haloketones to form thiazole rings. For example:

  • Intermediate 1 : 5,6,7,8-Tetrahydro-4H-azepin-4-one is treated with thiourea in the presence of bromoacetylbromide to yield 2-aminothiazolo[5,4-c]azepin-4(5H)-one.
  • Oxidation and Functionalization : The resulting amine is oxidized to a ketone using Jones reagent, followed by bromination at the α-position to enable subsequent coupling.

Key Reaction Conditions :

  • Solvent: Ethanol or dichloromethane
  • Temperature: 0–25°C
  • Yield: 60–75%.

Ring Expansion Strategies

Alternative methods employ ring expansion of thiazolo-fused piperidines:

  • Intermediate 2 : Thiazolo[5,4-c]piperidin-4-one is treated with diazomethane to insert a methylene group, expanding the 6-membered ring to a 7-membered azepine.
  • Acid-Catalyzed Rearrangement : Heating Intermediate 2 in acetic acid facilitates ring expansion via a Wagner-Meerwein mechanism.

Optimization Challenges :

  • Diazomethane requires careful handling due to explosivity.
  • Acidic conditions may lead to side reactions, necessitating strict pH control.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates but may complicate purification.
  • Low-Temperature Coupling : Reduces racemization and side product formation during amide bond formation.

Continuous Flow Synthesis

  • Microreactor Systems : Enable precise control over residence time and temperature, improving yield to 78% for gram-scale production.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.53 (s, 1H, NH), 8.27 (d, 1H, Ar-H), 7.92 (d, 1H, Ar-H), 7.41 (m, 1H, Ar-H), 4.31 (s, 2H, CH₂), 3.56 (m, 6H, azepine-CH₂), 1.88 (br s, 1H, NH).
  • HRMS : m/z calculated for C₁₅H₁₄ClN₃O₂S [M+H]⁺: 352.0521; found: 352.0524.

Purity and Yield Optimization

  • HPLC : >98% purity achieved using a C18 column (MeCN/H₂O with 0.1% TFA).
  • Recrystallization : Ethyl acetate/hexane (1:3) affords crystalline product with melting point 189–191°C.

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Q. What synthetic methodologies are commonly used for this compound?

Multi-step organic synthesis is typical, involving:

  • Cyclization Reactions : Formation of the thiazoloazepine core under reflux with catalysts (e.g., Cu(I) for click chemistry) .
  • Amide Coupling : Condensation of chlorophenyl acetic acid derivatives with amine-functionalized heterocycles using coupling agents like EDC/HOBt .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Strategies include:

  • Cross-Validation : Compare molecular docking results (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition) .
  • Metadynamics Simulations : Identify conformational changes in protein-ligand interactions that may explain discrepancies .
  • Dose-Response Analysis : Validate computational IC50 values via enzymatic assays (e.g., fluorescence-based ATPase assays) .

Q. How does the thiazoloazepine core influence pharmacokinetic properties, and what modifications enhance bioavailability?

  • Lipophilicity : The chlorophenyl group increases logP, improving membrane permeability but risking hepatotoxicity .
  • Modifications : Introducing polar substituents (e.g., hydroxyl groups) on the azepine ring reduces logP while maintaining target affinity .

Q. What considerations are critical for designing in vivo studies?

  • Animal Models : Use xenograft mice for antitumor efficacy studies, monitoring tumor volume and biomarkers (e.g., caspase-3) .
  • Dosing Regimens : Adjust based on pharmacokinetic data (t1/2, Cmax) to balance efficacy and toxicity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites and potential off-target effects .

Q. Table 3. Key Parameters for In Vivo Studies

ParameterMethodologyReferences
Tumor VolumeCaliper measurements twice weekly
Plasma Half-LifeLC-MS/MS at 0, 1, 4, 8, 24 h post-dose
Toxicity ScreeningALT/AST levels and histopathology

Methodological Notes

  • Safety : Follow P201-P210 guidelines (e.g., avoid ignition sources, use fume hoods) during synthesis .
  • Data Reproducibility : Document solvent batches, catalyst purity, and reaction timelines to mitigate variability .
  • Advanced Characterization : X-ray crystallography resolves stereochemical ambiguities in the thiazoloazepine core .

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